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Phenol-Chloroform Extraction: Technical
Support Center
Welcome to the technical support center for phenol-chloroform extraction. This guide is

designed for researchers, scientists, and drug development professionals to troubleshoot

common issues and provide answers to frequently asked questions regarding modifications to

the standard protocol for achieving higher yields of DNA and RNA.

Troubleshooting Guide
This section addresses specific problems users may encounter during phenol-chloroform

extraction, offering potential causes and solutions to improve nucleic acid yield and purity.
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Issue Potential Cause Recommendation

Low DNA/RNA Yield Incomplete cell lysis

Ensure thorough

homogenization of tissues or

complete lysis of cells. For

tissues, grinding in liquid

nitrogen before lysis can be

effective.[1][2] Consider adding

Proteinase K to the lysis buffer

to aid in protein digestion.[1][2]

[3][4]

Nucleic acid loss at the

interphase

The interphase between the

aqueous and organic layers

can trap nucleic acids. To

minimize this, use Phase Lock

Gel™, which creates a stable

barrier between the two

phases, allowing for more

complete recovery of the

aqueous phase.[3]

Suboptimal precipitation

Ensure the correct salt

concentration (e.g., sodium

acetate) is present before

adding alcohol.[5][6] Use a co-

precipitant like linear

polyacrylamide to aid in the

visualization and recovery of

small amounts of nucleic acids.

[5]

Incorrect pH of phenol

For DNA extraction, the phenol

should be buffered to a slightly

alkaline pH (around 7.9-8.0) to

prevent DNA from partitioning

into the organic phase.[3][7]

For RNA, an acidic pH is

required.[3][7]
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Poor Phase Separation
Insufficient mixing or

centrifugation

Ensure vigorous mixing to

create an emulsion, followed

by centrifugation at an

appropriate speed and

duration to achieve clear

phase separation.[8]

High salt or protein

concentration

High concentrations of solutes

can increase the density of the

aqueous phase, potentially

leading to phase inversion.

Using a phenol:chloroform

mixture, where chloroform

increases the density of the

organic phase, can prevent

this.[3]

Presence of organic solvents

or strong buffers in the sample

These can interfere with the

separation process. Ensure

the starting sample is free from

such contaminants.[9]

DNA/RNA Degradation Nuclease contamination

Use RNase-free or DNase-free

reagents and sterile,

disposable labware.[10] Work

in an RNase-free environment

when isolating RNA.

Over-drying of tissue samples

When grinding tissues, avoid

over-drying as this can lead to

DNA degradation.[8]
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Poor 260/280 Ratio Protein contamination

Pipette the aqueous phase

carefully to avoid transferring

any of the interphase, which is

rich in denatured proteins.[3]

An additional chloroform

extraction can help remove

residual phenol and proteins.

[7][11][12][13][14][15]

Phenol contamination

Perform an additional

extraction with chloroform

alone to remove residual

phenol from the aqueous

phase.[3][16] Ensure all of the

organic phase is removed

before proceeding to

precipitation.

Poor 260/230 Ratio Salt or phenol contamination

Include additional ethanol

wash steps after precipitation

to remove residual salts and

phenol.[11][12][13][14][15][17]

Frequently Asked Questions (FAQs)
Protocol Modifications for Higher Yield
Q1: How can I increase my DNA/RNA yield before the phenol-chloroform extraction step?

A1: Pre-treatment of your sample can significantly improve yields. The addition of SDS (sodium

dodecyl sulfate) can help denature proteins, while Proteinase K will digest them.[3] This

reduces the amount of material trapped at the interphase, leading to a higher recovery of

nucleic acids in the aqueous phase.[3]

Q2: What is the benefit of using Phase Lock Gel™?

A2: Phase Lock Gel™ is a dense, inert gel that migrates to form a stable barrier between the

aqueous and organic phases upon centrifugation.[3] This prevents the accidental collection of
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the interphase, which contains denatured proteins and can trap nucleic acids, thereby

increasing both the yield and purity of your sample.[3]

Q3: Does the pH of the phenol matter?

A3: Yes, the pH of the phenol is critical for selective nucleic acid isolation. For DNA purification,

use a buffer-saturated phenol with a slightly alkaline pH (7.9-8.0) to ensure the DNA remains in

the aqueous phase.[3][7] For RNA purification, an acidic phenol solution is used, which causes

DNA to partition into the organic phase, leaving the RNA in the aqueous phase.[3][7]

Improving Purity
Q4: My 260/280 ratio is low, indicating protein contamination. How can I improve this?

A4: To improve the 260/280 ratio, it is crucial to minimize protein carryover. After the initial

phenol-chloroform extraction, perform an additional extraction of the aqueous phase with an

equal volume of chloroform.[7][11][12][13][14][15] This step helps to remove any remaining

phenol and denatured proteins.

Q5: How can I remove residual phenol and salts that affect my 260/230 ratio?

A5: To improve a low 260/230 ratio, which often indicates salt or phenol contamination, you can

add extra washing steps after precipitating your nucleic acid pellet. Increasing the number of

70-75% ethanol washes can effectively remove these residual contaminants.[11][12][13][14]

[15][17]
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Caption: Standard Phenol-Chloroform Extraction Workflow.
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Caption: Modified Phenol-Chloroform Workflow for Higher Yield.

Detailed Experimental Protocols
Modified Phenol-Chloroform Protocol for High-Yield
RNA Extraction
This protocol incorporates modifications to enhance both the yield and purity of RNA.

Homogenization: Homogenize tissue samples in 1 mL of a phenol-based reagent like

TRIzol®. For cells, lyse them directly in the reagent.

Phase Separation:

Add 0.2 mL of chloroform per 1 mL of TRIzol® used.

Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C.

Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a fresh tube.

Additional Chloroform Wash: Add an equal volume of chloroform to the transferred aqueous

phase, vortex, and centrifuge again at 12,000 x g for 5 minutes at 4°C.[14][15]

RNA Precipitation:

Transfer the upper aqueous phase to a new tube.

Add 0.5 mL of isopropanol per 1 mL of TRIzol® used.
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Incubate at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.

RNA Wash:

Remove the supernatant and wash the pellet with 1 mL of 75% ethanol.

Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

Repeat the 75% ethanol wash step.[14][15]

Drying and Resuspension:

Carefully decant the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend the RNA pellet in an appropriate volume of RNase-free water.

Modified Phenol-Chloroform Protocol for High-Yield
Genomic DNA Extraction
This protocol is optimized for the recovery of high molecular weight genomic DNA.

Cell Lysis:

Resuspend cell pellets in a lysis buffer (e.g., TE buffer with 0.5% SDS).

Add Proteinase K to a final concentration of 100 µg/mL and incubate at 55°C for 1-2 hours

or until the lysate is clear.[1][2]

Phenol-Chloroform Extraction:

Cool the lysate to room temperature.

Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1), pH 8.0.

Mix gently by inverting the tube for 10-15 minutes to avoid shearing the genomic DNA.

Centrifuge at 16,000 x g for 5 minutes at room temperature.
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Aqueous Phase Transfer: Using a wide-bore pipette tip, carefully transfer the upper aqueous

phase to a new tube. For enhanced recovery and purity, consider using a Phase Lock Gel™

tube for this step.[3]

DNA Precipitation:

Add 1/10th volume of 3 M sodium acetate (pH 5.2).

Add 2-2.5 volumes of ice-cold 100% ethanol.

Mix gently by inverting until the DNA precipitates.

Incubate at -20°C for at least 1 hour or overnight.

DNA Pelleting and Washing:

Centrifuge at 16,000 x g for 30 minutes at 4°C.

Carefully remove the supernatant.

Wash the DNA pellet twice with 70% ethanol.

Drying and Resuspension:

Air-dry the pellet for 10-15 minutes.

Resuspend the DNA in TE buffer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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